4-(Morpholin-4-yl)-3-nitrobenzonitrile
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Overview
Description
4-(Morpholin-4-yl)-3-nitrobenzonitrile is an organic compound that features a morpholine ring, a nitro group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-3-nitrobenzonitrile typically involves a multi-step process One common method starts with the nitration of benzonitrile to introduce the nitro group at the meta positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of microreactors and enzyme-coated magnetic nanoparticles has been explored to optimize the reaction conditions and improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide and solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of nitrobenzonitrile derivatives.
Reduction: Formation of aminobenzonitrile derivatives.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Morpholin-4-yl)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The morpholine ring can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)propane-2,3-dione: Known for its antibacterial and antifungal properties.
4-(Morpholin-4-yl)butan-2-ol: Used in the synthesis of mucolytic drugs.
3-(Morpholin-4-yl)propane-1-sulfonic acid: Commonly used as a buffering agent in biological research.
Uniqueness
4-(Morpholin-4-yl)-3-nitrobenzonitrile is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11N3O3 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-morpholin-4-yl-3-nitrobenzonitrile |
InChI |
InChI=1S/C11H11N3O3/c12-8-9-1-2-10(11(7-9)14(15)16)13-3-5-17-6-4-13/h1-2,7H,3-6H2 |
InChI Key |
QXNHTFMTMLNJPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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